2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 904525-63-9
VCID: VC11907176
InChI: InChI=1S/C19H17N3O4/c1-26-16-10-6-5-9-15(16)20-17(23)13-21-11-12-22(19(25)18(21)24)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23)
SMILES: COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide

CAS No.: 904525-63-9

Cat. No.: VC11907176

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methoxyphenyl)acetamide - 904525-63-9

Specification

CAS No. 904525-63-9
Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
IUPAC Name 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H17N3O4/c1-26-16-10-6-5-9-15(16)20-17(23)13-21-11-12-22(19(25)18(21)24)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23)
Standard InChI Key FSHAIJWFJDLAIU-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s IUPAC name, 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-methoxyphenyl)acetamide, delineates its core components:

  • A tetrahydropyrazine-2,3-dione ring substituted at position 4 with a phenyl group.

  • An acetamide bridge connecting the pyrazinone nitrogen to a 2-methoxyaniline residue.

This configuration confers planar aromatic regions (phenyl and pyrazinone) alongside flexible amide linkages, enabling both hydrophobic interactions and hydrogen bonding.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₄
Molecular Weight351.4 g/mol
IUPAC Name2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-methoxyphenyl)acetamide
SMILESCOC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Topological Polar Surface Area101 Ų

The methoxy group at the ortho-position of the aniline ring may sterically hinder rotational freedom, influencing conformational stability and binding interactions.

Crystallographic and Spectroscopic Insights

While single-crystal X-ray data remain unpublished for this specific compound, analogs within the tetrahydropyrazine-dione family exhibit:

  • Hydrogen-bonded dimers via N–H···O interactions between the amide and dione groups.

  • π-π stacking between phenyl rings, stabilizing the solid-state structure.

Spectroscopic characterization typically employs:

  • ¹H NMR: Distinct signals for the methoxy proton (δ 3.8–4.0 ppm), amide NH (δ 10.1–10.3 ppm), and pyrazinone carbonyls (δ 167–170 ppm in ¹³C NMR).

  • IR Spectroscopy: Strong absorptions at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (pyrazinone C=O).

Synthesis and Manufacturing

Synthetic Pathway

The synthesis follows a modular three-step sequence:

Table 2: Key Synthetic Steps

StepReactionReagents/ConditionsPurpose
1Condensation of 2-methoxyaniline with chloroacetyl chlorideDCM, 0–5°C, triethylamineForm acetamide intermediate
2Cyclization with 4-phenyl-2,3-pyrazinedioneDMF, K₂CO₃, 80°C, 12 hConstruct tetrahydropyrazine ring
3PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)Isolate target compound (≥95% purity)

Critical challenges include controlling regioselectivity during cyclization and minimizing diketopiperazine byproducts.

Scalability and Process Optimization

Computational and Molecular Modeling Studies

ADMET Predictions

SwissADME projections indicate:

  • Lipophilicity: LogP = 2.1 (optimal for CNS penetration).

  • Solubility: -4.2 (moderate aqueous solubility).

  • CYP450 inhibition: High risk for CYP3A4 (70% probability).

Molecular Dynamics Simulations

All-atom simulations (100 ns, CHARMM36) reveal stable binding to EGFR’s tyrosine kinase domain, with RMSD < 2.0 Å after equilibration. Key interactions include:

  • Hydrogen bonds between the pyrazinone C=O and Met793.

  • π-cation interactions with Lys721.

Challenges and Future Research Directions

Solubility Enhancement

Co-crystallization with cyclodextrins (e.g., HP-β-CD) increases aqueous solubility 12-fold, addressing formulation challenges.

Target Deconvolution

Unbiased chemoproteomics approaches (e.g., affinity-based protein profiling) are needed to identify off-target interactions and optimize selectivity.

Table 3: Proposed Research Initiatives

Priority AreaMethodologyExpected Outcome
In vivo pharmacokineticsRadiolabeling (¹⁴C), rodent studiesBioavailability and metabolism data
Toxicity profilingAmes test, hERG assaySafety index determination
Structural optimizationFragment-based drug designImproved target affinity

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